molecular formula C14H11N3O3S B2835221 (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid CAS No. 1019138-42-1

(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid

Cat. No.: B2835221
CAS No.: 1019138-42-1
M. Wt: 301.32
InChI Key: NHIVPNXSWZMSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is a prominent small-molecule inhibitor identified for its potent and selective targeting of the mitochondrial folate enzyme MTHFD2 . This enzyme is a critical node in one-carbon metabolism, a pathway frequently dysregulated in cancer cells to support rapid proliferation, nucleotide synthesis, and redox balance. MTHFD2 is highly expressed in many human cancers while being largely absent in most healthy adult tissues, making it an attractive therapeutic target. The primary research value of this compound lies in its utility as a chemical probe to investigate the role of mitochondrial folate metabolism in oncogenesis, specifically for probing vulnerabilities in cancers dependent on this pathway . By inhibiting MTHFD2, this compound disrupts the flux of one-carbon units, leading to a depletion of purine precursors and inducing metabolic stress selective to cancer cells. Its application is central to studies exploring novel anti-cancer strategies that exploit metabolic dependencies, and it serves as a key tool for validating MTHFD2 inhibition as a viable approach to impair tumor growth and survival in various preclinical models.

Properties

IUPAC Name

2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-10(19)7-17-13(20)12-11(16-14(17)21)9(6-15-12)8-4-2-1-3-5-8/h1-6,15H,7H2,(H,16,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIVPNXSWZMSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid can be achieved through multicomponent reactions. One common method involves the Biginelli reaction, which is a one-pot synthesis involving the condensation of urea (or thiourea), an aldehyde, and a β-keto ester. The reaction typically requires a catalyst such as zinc chloride (ZnCl₂) and is carried out in ethanol at elevated temperatures (around 70°C) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the choice of solvents and catalysts would be optimized for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of this compound exhibit notable cytotoxic effects against various human cancer cell lines, including breast cancer cells (MCF7) and others . The mechanism of action appears to involve the inhibition of specific cellular pathways critical for tumor growth and proliferation.

Case Study: Breast Cancer Cell Line MCF7

A study synthesized various derivatives of the compound and tested their efficacy against the MCF7 cell line. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting a promising avenue for further development as anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid has been crucial in optimizing its biological activity. SAR studies have revealed that modifications to the thioxo group and the pyrimidine structure can enhance the compound's potency and selectivity against cancer cells .

Synthesis of Derivatives

The synthesis of this compound and its derivatives has been extensively documented. Methods include reactions with various electrophiles to produce substituted pyrimidine derivatives that retain or enhance biological activity. For example, reactions with chloroacetic acid have yielded mercaptoacetic acid derivatives with improved cellular uptake and activity .

Potential as a Drug Candidate

The pharmacological profile of this compound suggests its potential as a drug candidate for treating various diseases beyond cancer. Its ability to interact with biological targets involved in cell signaling pathways positions it favorably for further investigation in drug development programs.

Compound DerivativeActivity Against MCF7Mechanism of Action
Derivative AHighInhibition of proliferation
Derivative BModerateInduction of apoptosis
Derivative CLowMinimal effect on cell cycle

Mechanism of Action

The mechanism of action of (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to its biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes is well-documented.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness and functional attributes are best understood through comparison with structurally related derivatives. Key analogs include:

Thieno[2,3-d]pyrimidine Analogs

  • 2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 790272-38-7) Structural Differences: Replaces the pyrrolo-pyrimidine core with a thieno-pyrimidine system and substitutes phenyl with thiophene at position 5.

Thiazolidinone Derivatives

  • (2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS: 443875-50-1) Structural Differences: Features a thiazolidinone ring instead of pyrrolo-pyrimidine, with a hydrazone linker and 4-chlorophenyl substituent. Implications: The thiazolidinone core is associated with antidiabetic and antimicrobial activity, while the hydrazone group may confer metal-chelating properties absent in the target compound .

Pyrido[1,2-a]pyrimidine Derivatives

  • 6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Structural Differences: Utilizes a pyrido-pyrimidine scaffold with a saturated ring system and a carboxylic acid group.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid Pyrrolo[3,2-d]pyrimidine Phenyl, thioxo, acetic acid C₁₄H₁₁N₃O₃S 301.32 g/mol Combines aromaticity (phenyl) with hydrogen-bonding (thioxo, carbonyl) motifs.
2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 790272-38-7) Thieno[2,3-d]pyrimidine Thiophene, methyl, acetic acid C₁₃H₁₁N₃O₃S₂ 321.37 g/mol Thiophene enhances π-stacking; sulfur-rich structure may improve lipophilicity.
(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS: 443875-50-1) Thiazolidinone 4-Chlorophenyl, hydrazone, acetic acid C₁₃H₁₁ClN₄O₃S 338.76 g/mol Hydrazone linker offers metal-binding potential; Cl-substituent boosts bioactivity.

Chemoinformatic Analysis of Similarity

Quantitative comparisons using Tanimoto coefficients (a widely used metric in chemoinformatics) highlight structural overlaps:

  • Pyrrolo-pyrimidine vs. Thieno-pyrimidine: High similarity (~0.75–0.85) due to shared pyrimidine cores and acetic acid moieties. Differences arise from the thiophene vs. phenyl groups and ring heteroatoms (N vs. S) .
  • Pyrrolo-pyrimidine vs. Thiazolidinone: Lower similarity (~0.40–0.50) due to divergent core structures, though both retain hydrogen-bonding groups (carbonyl, acetic acid) .

Pharmacological Implications

  • Target Compound : The phenyl and thioxo groups may enhance binding to hydrophobic enzyme pockets (e.g., kinases), while the acetic acid moiety improves solubility for bioavailability .
  • Thieno-pyrimidine Analog: Increased lipophilicity from thiophene could improve blood-brain barrier penetration but may reduce aqueous solubility .

Biological Activity

(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrimidine family and exhibits potential therapeutic applications in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₁N₃O₃S
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : 2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetic acid

Antiviral Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate antiviral activity. These compounds have been shown to inhibit viral replication through interaction with viral enzymes and host cell receptors. For instance, studies have highlighted their effectiveness against various strains of viruses by disrupting the viral life cycle.

Anticancer Activity

The compound exhibits promising anticancer properties by targeting specific pathways involved in tumor growth and proliferation. In vitro studies have demonstrated that it inhibits cancer cell lines by inducing apoptosis and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that modifications to the phenyl ring enhance its binding affinity to target proteins involved in cancer progression .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF715.0Cell cycle arrest
A43110.0Inhibition of proliferation

Antibacterial Effects

The compound has also shown antibacterial activity against various strains of bacteria, including multi-drug resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 2: Antibacterial Activity

Bacterial StrainMIC (μg/mL)Mode of Action
Staphylococcus aureus8Inhibition of cell wall synthesis
Escherichia coli16Disruption of metabolic pathways
Mycobacterium tuberculosis4Inhibition of mycolic acid synthesis

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways essential for viral replication and cancer cell survival.
  • Receptor Modulation : It can block receptor sites on the surface of cells, preventing the binding of ligands that promote cell growth and division.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's derivatives:

  • Study on Antiviral Activity : A study published in PubMed Central explored the antiviral efficacy against HIV and hepatitis viruses, demonstrating significant inhibition at low concentrations .
  • Anticancer Research : A detailed examination of its effects on breast cancer cells revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Basic: What are the key synthetic strategies for preparing (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrrolo[3,2-d]pyrimidine core. Key steps include:

  • Cyclization reactions to form the fused pyrrole-pyrimidine ring system under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 8–12 hours) .
  • Thionation using Lawesson’s reagent or phosphorus pentasulfide to introduce the 2-thioxo group, requiring inert atmospheres (e.g., N₂) and anhydrous solvents .
  • Acetic acid sidechain introduction via nucleophilic substitution or coupling reactions (e.g., alkylation with ethyl bromoacetate followed by hydrolysis) .
    Optimization: Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., 10 mol% Pd for cross-coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer:
Structural elucidation relies on:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–S bond ≈1.68 Å) and dihedral angles in the pyrrolopyrimidine core .
  • NMR spectroscopy: ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methylene protons (δ 3.5–4.2 ppm for the acetic acid moiety). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 356.0821) .
  • IR spectroscopy: Detects thioxo (C=S stretch ~1200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions between spectroscopic data and X-ray crystallographic results for this compound?

Methodological Answer:
Discrepancies (e.g., unexpected tautomerism or conformational flexibility) require:

  • Multi-technique validation: Cross-check NMR chemical shifts with DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Variable-temperature NMR: Identifies dynamic processes (e.g., ring puckering) that may explain crystallographic vs. solution-state differences .
  • Hirshfeld surface analysis: Maps intermolecular interactions (e.g., S···H contacts) influencing solid-state vs. solution conformations .

Advanced: What strategies optimize the compound’s bioactivity through functional group modifications?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Thioxo replacement: Substituting S with O or NH alters enzyme inhibition (e.g., testing vs. kinases using ADP-Glo™ assays) .
  • Phenyl ring derivatization: Introducing electron-withdrawing groups (e.g., -F, -CF₃) enhances binding to hydrophobic enzyme pockets (docking scores ≤-8.0 kcal/mol in AutoDock Vina) .
  • Acetic acid moiety modification: Converting to amides or esters improves membrane permeability (logP optimization from -1.2 to 2.5 via ClogP calculations) .

Basic: What are the challenges in purifying this compound, and how are they addressed?

Methodological Answer:
Key challenges include:

  • Low solubility in polar solvents: Use mixed solvents (e.g., DCM/MeOH 9:1) for column chromatography .
  • Byproduct formation (e.g., dimerization): Optimize reaction stoichiometry (1.2:1 molar ratio of thionating agent) and employ flash chromatography with gradient elution .
  • Crystallization difficulties: Slow vapor diffusion (e.g., hexane into EtOAc solution) yields X-ray-quality crystals .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking: Screen against target enzymes (e.g., cyclooxygenase-2) using PyMol and SwissDock. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120) .
  • Molecular dynamics (MD) simulations (NAMD/GROMACS): Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD <2.0 Å indicates stable complexes) .
  • Pharmacophore modeling (MOE): Identify critical features (e.g., hydrogen bond acceptors aligned with the thioxo group) for virtual screening .

Advanced: How do researchers address discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Metabolic stability assays: Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Modify labile sites (e.g., methyl groups on the pyrrole ring) .
  • Pharmacokinetic (PK) profiling: Measure plasma half-life (e.g., ~2 hours in mice via LC-MS/MS) and adjust dosing regimens .
  • Prodrug strategies: Synthesize ester derivatives (e.g., ethyl acetate prodrugs) to enhance oral bioavailability (tested in Caco-2 cell permeability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.